molecular formula C12H30OS2Si2 B14383863 4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) CAS No. 90054-31-2

4,4'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol)

Cat. No.: B14383863
CAS No.: 90054-31-2
M. Wt: 310.7 g/mol
InChI Key: DKLWMOCCVCXTTM-UHFFFAOYSA-N
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Description

4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol): is an organosilicon compound characterized by the presence of silicon, sulfur, and carbon atoms. This compound is notable for its unique structure, which includes a disiloxane backbone and thiol functional groups. It is used in various chemical reactions and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) typically involves the reaction of 1,1,3,3-Tetramethyldisiloxane with butane-1-thiol under controlled conditions. The reaction is often catalyzed by a platinum-based catalyst to facilitate the hydrosilylation process. The reaction conditions include maintaining a specific temperature and pressure to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and consistency. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol groups in the compound can undergo oxidation to form disulfides.

    Reduction: The compound can act as a reducing agent in certain chemical reactions.

    Substitution: The silicon atoms in the disiloxane backbone can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogenated compounds and organometallic reagents are commonly employed.

Major Products Formed:

    Oxidation: Disulfides and sulfoxides.

    Reduction: Corresponding alcohols and amines.

    Substitution: Various organosilicon derivatives.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of advanced organosilicon materials. It is also employed in hydrosilylation reactions to introduce silicon-containing functional groups into organic molecules.

Biology: In biological research, the compound is used to modify biomolecules, enhancing their stability and reactivity. It is also explored for its potential in drug delivery systems due to its biocompatibility.

Medicine: The compound’s unique properties make it a candidate for developing new therapeutic agents. Its ability to form stable complexes with various biomolecules is of particular interest in medicinal chemistry.

Industry: In the industrial sector, the compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) involves the interaction of its thiol groups with various molecular targets. The thiol groups can form covalent bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. The disiloxane backbone provides structural stability and flexibility, allowing the compound to participate in various chemical reactions.

Comparison with Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: A simpler analog with similar reactivity but lacking the thiol groups.

    Hexamethyldisiloxane: Another organosilicon compound with different functional groups and reactivity.

    Phenylsilane: Contains a silicon-hydrogen bond and is used in similar hydrosilylation reactions.

Uniqueness: 4,4’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-1-thiol) is unique due to the presence of both disiloxane and thiol functional groups. This combination imparts distinct reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

CAS No.

90054-31-2

Molecular Formula

C12H30OS2Si2

Molecular Weight

310.7 g/mol

IUPAC Name

4-[[dimethyl(4-sulfanylbutyl)silyl]oxy-dimethylsilyl]butane-1-thiol

InChI

InChI=1S/C12H30OS2Si2/c1-16(2,11-7-5-9-14)13-17(3,4)12-8-6-10-15/h14-15H,5-12H2,1-4H3

InChI Key

DKLWMOCCVCXTTM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCS)O[Si](C)(C)CCCCS

Origin of Product

United States

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